(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that features a unique combination of thiazole, piperazine, and isoxazole moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds with a thiazolyl structure have been found to inhibitCyclin-dependent kinases (CDKs) . CDKs are essential for normal cell proliferation, development, and homeostasis .
Mode of Action
Similar compounds have been found to inhibit cdk9, which selectively targets survival proteins and reinstates apoptosis in cancer cells . One of the most selective compounds inhibits CDK9 with an IC50 of 7 nM and shows over 80-fold selectivity for CDK9 versus CDK2 .
Biochemical Pathways
Cdks, which are potential targets of similar compounds, control the cell cycle and are essential for normal proliferation, development, and homeostasis . CDK4/cyclin D, CDK6/cyclin D, and CDK2/cyclin E facilitate the G1-S phase transition by sequentially phosphorylating the retinoblastoma protein (Rb), while CDK1/, CDK2/cyclin A, and CDK1/cyclin B are essential for S-phase progression and G2-M transition .
Result of Action
Similar compounds have demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells with a therapeutic window 31- and 107-fold over those of normal b- and t-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step procedures. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-2-aminobenzenethiol with a suitable halogenated compound under basic conditions.
Piperazine Coupling: The thiazole derivative is then coupled with piperazine in the presence of a suitable solvent like tert-butyl alcohol and a catalyst.
Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be achieved by reacting the intermediate with an appropriate isoxazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can be used to study the interactions of heterocyclic compounds with biological systems. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.
Medicine
The compound’s potential pharmacological activities make it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, which can be explored through various in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various antimicrobial agents.
Piperazine Derivatives: Compounds like piperazine itself, which is used as an anthelmintic, and other piperazine-based drugs.
Isoxazole Derivatives: Compounds like isoxazole itself, which is used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone lies in its combination of three distinct heterocyclic rings. This structural complexity may confer unique biological activities and chemical properties that are not observed in simpler compounds. The presence of multiple functional groups also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-3-4-14-15(12(11)2)19-17(24-14)21-9-7-20(8-10-21)16(22)13-5-6-18-23-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQITUQHBXOLEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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